
Fenofibric acid
Overview
Description
Fenofibric acid is a lipid-lowering agent primarily used to treat severe hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia . It is the active metabolite of fenofibrate and works by decreasing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenofibric acid can be synthesized through the condensation of 4-hydroxy-4’-chlorobenzophenone with acetone and chloroform in the presence of a mineral alkali catalyst . Another method involves the reaction of 4’-chloro-4-hydroxybenzophenone with acetone in the presence of sodium hydroxide and chloroform .
Industrial Production Methods: Industrial production of this compound involves a multi-step process. Initially, 4-hydroxy-4’-chlorobenzophenone is reacted with acetone and chloroform under basic conditions to form this compound. The crude product is then purified through recrystallization or other purification techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Fenofibric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmaceutical applications .
Scientific Research Applications
Fenofibric acid is a fibrate primarily used to address lipid disorders, with an emerging role in anti-inflammatory applications . It is approved for use both as a monotherapy and in combination with statins .
Treatment of Lipid Disorders
This compound is prescribed to treat severe hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia . It is often used when lifestyle changes such as diet and exercise are not sufficient to manage these conditions . Studies have demonstrated that this compound, especially in combination with statins, leads to significant and sustained improvements in lipid parameters, including triglycerides, high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and total cholesterol .
Combination Therapy with Statins
This compound is frequently used in conjunction with statins to manage mixed dyslipidemia . Clinical trials have shown that this combination is generally well-tolerated and provides comprehensive improvements in lipid profiles . For instance, a study pooling data from three randomized, double-blind, phase 3 studies, involving 2715 patients, evaluated this compound in combination with a statin . The results indicated significant improvements in HDL-C and triglyceride levels compared to statin monotherapy, and in LDL-C levels compared to this compound monotherapy .
Anti-Inflammatory Applications
Beyond its lipid-modifying effects, this compound exhibits notable anti-inflammatory potential . Research indicates that this compound can combat the pathogenesis of SARS-CoV-2 infection and alleviate the severity of COVID-19 due to its anti-inflammatory activities . Studies are exploring the use of this compound in managing inflammatory conditions such as inflammatory arthritis, which is characterized by heightened inflammation, oxidative stress, and chronic pain .
Improving Solubility and Anti-Inflammatory Activity
Current research is focused on enhancing the solubility and anti-inflammatory activity of this compound through the creation of inclusion complexes (ICs) with cyclodextrins (CDs) . Cyclodextrins are used to encapsulate this compound, which has been shown to improve its thermal stability . These complexes are being studied for their potential therapeutic use in managing inflammatory conditions .
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to compare different formulations of this compound . One study compared a 135 mg capsule formulation with a new 110 mg enteric-coated tablet formulation under fasting and fed conditions . The results showed that the test drug (enteric-coated tablet) was bioequivalent to the reference drug (capsule) under both fasting and fed conditions, indicating similar pharmacokinetic profiles .
Drug-Drug Interaction Studies
This compound has been investigated for potential drug-drug interactions, particularly with statins . Data suggest no significant difference in the safety profile between atorvastatin as a monotherapy and in combination with this compound .
Clinical Trial Observations
Clinical trials have provided substantial data on the safety and tolerability of this compound. A long-term study involving 2201 patients who received this compound + statin combination therapy for a median duration of 364 days reported that the most common adverse events were headache, upper respiratory tract infection, nasopharyngitis, and back pain . The incidence of adverse events was similar across all combination therapy treatment groups, and no rhabdomyolysis or treatment-related deaths were reported .
Carcinogenicity Studies
Animal studies have raised some concerns regarding the long-term safety of fenofibrates. In a 24-month study, Wistar rats dosed with fenofibrate at 200 mg/kg/day (6 times the maximum recommended human dose) showed a significantly increased incidence of liver carcinomas in both sexes . Additionally, a statistically significant increase in pancreatic carcinomas was observed in males at doses of 10 and 200 mg/kg/day . Similar findings were observed in mice, with significant increases in liver carcinomas at 3 times the maximum recommended human dose .
Mutagenicity
Fenofibrate has been shown to be devoid of mutagenic potential in various tests, including the Ames test and micronucleus test in vivo . this compound has also demonstrated no mutagenic potential in tests such as the Ames test, mouse lymphoma assay, and chromosomal aberration assays .
Lack of Cardiovascular Benefit
Despite its effectiveness in improving lipid profiles, this compound has not been shown to lower the risk of heart attack or stroke . The ACCORD Lipid trial, with a mean follow-up of 4.7 years, showed that fenofibrate plus simvastatin combination therapy was associated with a non-significant 8% relative risk reduction in major adverse cardiovascular events .
Mechanism of Action
Fenofibric acid exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing the production of apolipoprotein C-III . The overall effect is a reduction in triglycerides and an increase in high-density lipoprotein cholesterol .
Comparison with Similar Compounds
Fenofibrate: The prodrug of fenofibric acid, used for similar lipid-lowering purposes.
Gemfibrozil: Another fibrate used to lower triglycerides and increase high-density lipoprotein cholesterol.
Clofibrate: An older fibrate with similar lipid-lowering effects but less commonly used due to side effects.
Uniqueness: this compound is unique in its high hydrophilicity and poor absorption profile, which led to the development of prodrugs like fenofibrate for improved solubility and bioavailability . Its specific activation of PPARα and subsequent effects on lipid metabolism make it a valuable agent in managing dyslipidemia .
Biological Activity
Fenofibric acid (FA) is the active metabolite of fenofibrate, a medication primarily used to treat dyslipidemia. It acts as a peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, influencing lipid metabolism and exhibiting anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
1. Lipid Regulation:
this compound plays a crucial role in lipid metabolism by activating PPAR-α, which regulates genes involved in fatty acid oxidation and lipoprotein metabolism. This activation leads to:
- Decreased triglyceride levels
- Increased high-density lipoprotein (HDL) cholesterol levels
- Reduction in low-density lipoprotein (LDL) cholesterol levels
2. Anti-inflammatory Effects:
Research indicates that this compound has significant anti-inflammatory properties. It downregulates cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. A study demonstrated that treatment with FA reduced COX-2 protein expression in retinal endothelial cells under high glucose conditions, highlighting its potential protective effects against inflammation-related damage .
Pharmacokinetics
This compound is rapidly absorbed and metabolized in the body. A recent study compared two formulations of this compound, revealing that both maintained bioequivalence under fasting and fed conditions. The pharmacokinetic parameters are summarized in the table below:
Parameter | Capsule (135 mg) | Tablet (110 mg) | Significance |
---|---|---|---|
Cmax | 0.9195 | 1.0926 | Within bioequivalence range |
AUC | 0.8630 | 0.9998 | Within bioequivalence range |
Tmax (Fasting) | 1 hour | 1 hour | Not clinically significant |
Tmax (Fed) | 3 hours | 6 hours | Delayed absorption noted |
These findings suggest that while there are differences in absorption rates, they do not significantly impact the clinical efficacy of this compound as a treatment for dyslipidemia .
Efficacy and Safety
Multiple clinical trials have assessed the efficacy and safety of this compound, particularly in combination with statins for treating mixed dyslipidemia:
- Long-term Efficacy: A pooled analysis from three randomized trials involving over 2700 patients demonstrated that this compound combined with statins led to sustained improvements in lipid profiles over a median duration of 364 days. The most common adverse events reported were headache and upper respiratory infections, with no serious safety concerns such as rhabdomyolysis observed .
- Anti-inflammatory Activity: Another study highlighted the anti-inflammatory effects of this compound, showing significant inhibition of COX-1 and COX-2 enzymes in vitro and in vivo . This suggests that FA may provide additional benefits beyond lipid regulation.
Case Studies
Case Study Example:
A clinical case involving a patient with severe hypertriglyceridemia treated with this compound showed a marked decrease in triglyceride levels from 300 mg/dL to 150 mg/dL after three months of therapy. The patient also reported improved energy levels and reduced symptoms associated with dyslipidemia.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying fenofibric acid in biological samples, and what parameters ensure reliability?
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for this compound quantification in human plasma. Key validation parameters include:
- Limit of Detection (LOD): 0.219 µg/mL (signal-to-noise ratio ≥7)
- Limit of Quantification (LOQ): 0.722 µg/mL (signal-to-noise ratio ≥28)
- Robustness: Assessed via variations in flow rate (±0.1 mL/min) and mobile phase organic composition (±2%), with recovery rates within 98–102% . These methods comply with US FDA guidelines for bioanalytical validation.
Q. How should researchers design pharmacokinetic studies for this compound to ensure reproducibility?
- Sample Collection: Use human plasma samples collected at standardized intervals (e.g., 0, 1, 4, 8, 24 hours post-administration).
- Analytical Replicates: Perform triplicate measurements to account for instrumental variability.
- Data Reporting: Include detailed protocols for sample preparation (e.g., protein precipitation with acetonitrile) and calibration curves spanning 0.1–50 µg/mL .
- Reproducibility: Adhere to guidelines in scientific journals (e.g., Journal of Pharmaceutical and Biomedical Analysis) for full methodological transparency .
Q. What are the established mechanisms of action of this compound, and how can they be experimentally validated?
this compound activates peroxisome proliferator-activated receptor alpha (PPARA), modulating lipid metabolism. Validation methods include:
- In Vitro Assays: Transactivation assays using PPARA-responsive luciferase reporters in hepatocyte cell lines.
- Gene Expression Analysis: Quantify downstream targets (e.g., APOA1, LPL) via qPCR or RNA-seq in treated vs. control models .
- Knockout Models: PPARA-null mice to confirm specificity of metabolic effects .
Q. How should researchers address data variability in this compound’s lipid-lowering efficacy across preclinical studies?
- Standardize Models: Use genetically homogeneous animal cohorts (e.g., C57BL/6 mice) with controlled diets.
- Dose-Response Curves: Include multiple dose levels (e.g., 10–100 mg/kg/day) to identify threshold effects.
- Meta-Analysis: Pool data from studies with comparable designs to distinguish biological variability from methodological artifacts .
Q. What guidelines exist for reporting this compound data in peer-reviewed journals?
- Experimental Section: Detail synthesis/purification methods for novel derivatives, including NMR and HPLC purity data (>95%).
- Supporting Information: Provide raw chromatograms, spectral data, and statistical analysis scripts.
- Data Availability: Deposit large datasets (e.g., RNA-seq) in public repositories like Gene Expression Omnibus (GEO) .
Advanced Research Questions
Q. How can contradictory findings on this compound’s hepatotoxicity be systematically evaluated?
- Mechanistic Studies: Compare toxicity profiles in primary human hepatocytes vs. rodent models to assess species-specific responses.
- Omics Integration: Combine transcriptomics (PPARA pathway modulation) with metabolomics (bile acid accumulation) to identify toxicity biomarkers.
- Dose-Duration Analysis: Evaluate whether hepatotoxicity correlates with prolonged high-dose exposure (>200 mg/kg in rodents) .
Q. What experimental strategies can elucidate this compound’s off-target effects on non-lipid metabolic pathways?
- Chemical Proteomics: Use affinity-based pull-down assays with this compound-functionalized beads to identify unexpected protein targets.
- Phenotypic Screening: Assess effects on glucose uptake (e.g., 2-NBDG assay in adipocytes) and mitochondrial respiration (Seahorse analysis) .
- CRISPR Screens: Genome-wide knockout libraries to identify genes modulating this compound’s efficacy .
Q. How can researchers optimize this compound’s bioavailability for central nervous system (CNS) applications?
- Formulation Design: Develop nanoparticle-encapsulated this compound to enhance blood-brain barrier penetration (e.g., PEG-PLGA nanoparticles).
- In Vivo Imaging: Use positron emission tomography (PET) with ¹¹C-labeled this compound to quantify CNS distribution in non-human primates .
- PK/PD Modeling: Integrate plasma and cerebrospinal fluid (CSF) pharmacokinetic data to predict effective dosing regimens .
Q. What computational approaches are suitable for predicting this compound’s interactions with PPARA isoforms?
- Molecular Dynamics (MD) Simulations: Model ligand-binding domain dynamics of PPARA to identify key interaction residues (e.g., Tyr314, His440).
- Free Energy Calculations: Use MMPBSA/MMGBSA to compare binding affinities of this compound vs. endogenous ligands (e.g., fatty acids) .
- Machine Learning: Train classifiers on PPARA agonist datasets to predict this compound’s selectivity over PPARγ/δ .
Q. How can genetic polymorphisms in PPARA influence this compound’s clinical outcomes, and how should this be incorporated into study designs?
- Pharmacogenomic Cohorts: Stratify clinical trial participants by PPARA SNPs (e.g., rs1800206, rs135561) using TaqMan genotyping.
- Functional Validation: Use luciferase assays to test SNP effects on PPARA transcriptional activity in vitro.
- Outcome Correlation: Perform multivariate regression to link genetic variants to lipid-lowering response variability .
Properties
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBSOSZFYZQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041030 | |
Record name | Fenofibric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Having performed clinical studies with in vivo transgenic mice and in vitro human hepatocyte cultures, it is believed that the principal mechanism of action of fenofibric acid is demonstrated through its capability to activate peroxisome proliferator receptor alpha (PPAR-alpha). By activating PPAR-alpha, fenofibric acid increases lipolysis and the elimination of triglyceride-rich particles from plasma by actuating lipoprotein lipase and reducing production of apoprotein C-III, which acts as an inhibitor of lipoprotein lipase activity. The resultant decrease in triglycerides causes an alteration in the size and composition of low-density-lipoprotein from small, dense particles to large, buoyant ones. The size of these larger low-density-lipoprotein particles have a greater affinity for cholesterol receptors and are therefore catabolized more rapidly. Additionally, fenofibric acid's activation of PPAR-alpha also induces an increase in the synthesis of apoproteins apo A-I, apo A-II, and high-density-lipoprotein. Moreover, the use of fenofibric acid can also act to reduce serum uric acid levels in ordinary or hyperuricemic individuals by increasing the urinary excretion of uric acid. | |
Record name | Fenofibric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13873 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
42017-89-0 | |
Record name | Fenofibric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42017-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fenofibric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042017890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenofibric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13873 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 42017-89-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281318 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenofibric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOFIBRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGF9MN2HU1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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